molecular formula C8H11ClN2S B2945381 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride CAS No. 2244084-18-0

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride

Cat. No.: B2945381
CAS No.: 2244084-18-0
M. Wt: 202.7
InChI Key: SICLWQDUQGGUTQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₁ClN₂S
Molecular Weight: 202.6 g/mol (calculated)
Structural Features: The compound consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a partially saturated tetrahydropyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

These scaffolds are associated with bioactivity in central nervous system (CNS) disorders, kinase inhibition, and antimicrobial applications.

Properties

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLWQDUQGGUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs

The most relevant structural analog identified is 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carboxylic acid hydrochloride (CAS: 302354-29-6) . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Property 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole HCl 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carboxylic acid HCl
Molecular Formula C₈H₁₁ClN₂S C₁₄H₂₀ClNO₂S
Molecular Weight 202.6 g/mol 301.83 g/mol
Core Heterocycle Thiazole (N + S) Thiophene (S only)
Tetrahydropyridine Substituents Unsubstituted 2,2,6,6-Tetramethyl groups
Additional Functional Groups None Carboxylic acid (-COOH)

Key Differences and Implications

Heterocyclic Core
  • Thiazole vs. Thiophene: The thiazole ring in the target compound contains both nitrogen and sulfur, enabling hydrogen bonding and polar interactions with biological targets. Thiazole derivatives are often associated with enhanced metabolic stability compared to thiophenes due to reduced susceptibility to oxidative degradation.
Substituents on Tetrahydropyridine
  • However, this may reduce binding affinity to flat enzymatic pockets . The target compound’s unsubstituted tetrahydropyridine offers conformational flexibility, which could enhance adaptability to diverse binding sites.
Functional Groups
  • Carboxylic Acid in the Analog :
    • Introduces acidity (pKa ~4-5), enhancing water solubility but limiting blood-brain barrier (BBB) penetration. This makes the analog less suitable for CNS-targeted applications compared to the target compound.
    • The absence of ionizable groups in the target compound suggests higher lipophilicity, favoring membrane permeability.

Physicochemical Properties

  • Molecular Weight : The analog’s higher molecular weight (301.83 vs. 202.6 g/mol) may impact bioavailability, adhering less favorably to Lipinski’s "Rule of Five" for drug-likeness.
  • Solubility : The carboxylic acid in the analog improves aqueous solubility, whereas the target compound’s hydrochloride salt likely offers moderate solubility in polar solvents.

Biological Activity

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride (CAS: 2244084-18-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H11ClN2SC_8H_{11}ClN_2S, with a molecular weight of 202.71 g/mol. The compound features a thiazole ring fused with a tetrahydropyridine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC8H11ClN2S
Molecular Weight202.71 g/mol
CAS Number2244084-18-0
IUPAC Name5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole; hydrochloride

Synthesis

The synthesis of this compound typically involves three key steps:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
  • Introduction of the Tetrahydropyridine Moiety : This is accomplished using Diels-Alder reactions.
  • Hydrochloride Salt Formation : The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance:

  • In vitro assays show that this compound exhibits activity against Gram-positive and Gram-negative bacteria.
  • The minimal inhibitory concentration (MIC) values for certain strains are reported to be in the range of 1.9515.62μg/mL1.95-15.62\mu g/mL .

Anticancer Properties

Research has highlighted the potential anticancer effects of thiazole derivatives:

  • A study indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Specific derivatives have shown effectiveness against various cancer cell lines including breast and lung cancer cells .

Neurological Effects

Given its structural similarity to neurotransmitter analogs, this compound is being investigated for potential neuroprotective effects:

  • Preliminary studies suggest it may modulate neurotransmitter systems and has implications for treating neurodegenerative diseases .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Cell Signaling Pathways : The compound may affect pathways involved in inflammation and cellular stress responses .

Case Studies

Recent studies have explored the efficacy and safety profiles of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) using agar diffusion methods. The results indicated a promising inhibition zone compared to standard antibiotics .
  • Anticancer Research :
    • A series of thiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited significant growth inhibition at low concentrations .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride?

Methodological Answer: Synthesis optimization should focus on reaction parameters such as solvent choice (e.g., ethanol for reflux), stoichiometric ratios of reactants, and reaction duration. For example, analogous heterocyclic syntheses (e.g., oxadiazole-thione derivatives) require refluxing in absolute ethanol with controlled addition of formaldehyde to achieve high yields . Design of Experiments (DoE) can systematically vary factors like temperature, pH, and catalyst concentration to identify optimal conditions while minimizing trial runs . Computational pre-screening (e.g., quantum chemical calculations) can predict reactive intermediates, reducing experimental redundancy .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) techniques. For structural confirmation, compare experimental NMR data (e.g., δH for tetrahydropyridine protons) with density functional theory (DFT)-simulated spectra. Purity assessment via HPLC should use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve polar impurities. Mass spectrometry (HRMS) can validate molecular ion peaks, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data under varying environmental conditions?

Methodological Answer: Contradictory stability data often arise from unaccounted variables (e.g., humidity, light exposure). Implement controlled stability studies using accelerated degradation protocols (ICH Q1A guidelines) with DOE to isolate factors. For example, use a 2^3 factorial design to test temperature (25°C vs. 40°C), pH (neutral vs. acidic), and UV exposure. Pair this with real-time monitoring via Raman spectroscopy to track degradation kinetics. Computational modeling (e.g., molecular dynamics) can predict hydrolysis pathways of the tetrahydropyridine ring under acidic conditions .

Q. How can researchers identify and quantify degradation products in complex matrices?

Methodological Answer: Employ hyphenated techniques like LC-QTOF-MS/MS with fragmentation pattern matching. For non-volatile byproducts, derivatize samples using silylation agents (e.g., BSTFA) prior to GC-MS analysis. To distinguish isobaric species, use ion mobility spectrometry (IMS) coupled with collision-induced dissociation (CID). Quantify trace impurities via standard addition methods with internal calibration .

Q. What advanced separation techniques are suitable for isolating this compound from reaction mixtures?

Methodological Answer: Membrane-based separation (e.g., nanofiltration) or preparative HPLC with chiral columns can resolve enantiomeric byproducts. For large-scale purification, simulated moving bed (SMB) chromatography offers high throughput. Solvent selection (e.g., dichloromethane/hexane for crystallization) should balance polarity and solubility parameters. Centrifugal partition chromatography (CPC) is effective for thermally labile intermediates .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying receptor-ligand interactions involving this compound?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For dynamic interactions, employ stopped-flow fluorescence spectroscopy. Molecular docking (AutoDock Vina) paired with molecular dynamics (GROMACS) can predict binding modes. Validate with mutagenesis studies on key residues (e.g., tetrahydropyridine-binding pockets) .

Q. What statistical approaches address variability in biological assay data for this compound?

Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use bootstrap resampling to estimate confidence intervals for IC50 values. For dose-response curves, nonlinear regression (Hill equation) with outlier detection (Grubbs’ test) ensures reproducibility. Metabolomic profiling (LC-MS) can identify confounding factors like enzyme induction .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in academic labs?

Methodological Answer: Follow OSHA guidelines for hydrochloride salts: use fume hoods for weighing, nitrile gloves, and sealed containers. Neutralize waste with 10% sodium bicarbonate before disposal. Implement a chemical hygiene plan (CHP) with emergency shower/eyewash stations. Training must include spill response drills and 100% pass rates on safety exams .

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